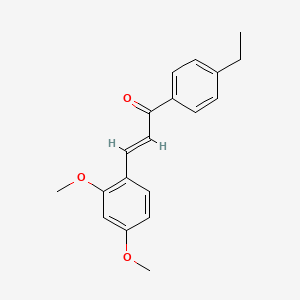

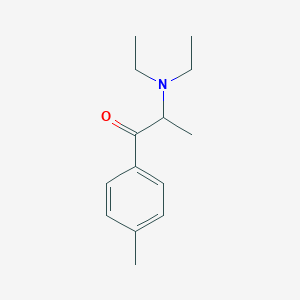

![molecular formula C13H21NO3 B6352964 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol CAS No. 1042573-14-7](/img/structure/B6352964.png)

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol, also known as 4-BAM-2,6-DMP, is a phenolic compound that has been studied for its potential applications in a variety of scientific research fields. It is a compound of phenol, a type of organic compound composed of an aromatic ring and a hydroxyl group. 4-BAM-2,6-DMP has been studied for its potential applications in medicinal chemistry, drug delivery, and as a potential therapeutic agent.

Scientific Research Applications

Photopolymerization

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol is studied in the context of photopolymerization. A related compound, a new alkoxyamine bearing a chromophore group, is proposed as a photoiniferter, showing potential in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).

Solid-Phase Synthesis

This compound is also relevant in the preparation of the BAL family of acid-labile linkers and resins for solid-phase synthesis. A scalable procedure for its preparation and incorporation into linkers and resins demonstrates its utility in peptide and non-peptide synthesis (Jin et al., 2001).

Reactions in Organic Chemistry

Investigations into the reactions of related compounds, such as 1,8-dimethoxy-9-phenylxanthen-9-ol, reveal insights into the basicity and reactivity of these molecules under various conditions, contributing to our understanding of their chemical behavior (Wada et al., 1999).

Radical Scavenging Activity

Studies on analogues of 2,6-dimethyl-5-hepten-2-ol, related to 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol, explore their peroxyl-radical-scavenging activity. This research, combining experimental and theoretical methods, highlights the potential antioxidant properties of these compounds (Stobiecka et al., 2016).

Antitumor Potential

Research into derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, a structurally related compound, reveals their potential as potent anti-tumor agents. This underscores the significance of such compounds in medicinal chemistry and drug development (Hayakawa et al., 2004).

properties

IUPAC Name |

4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-5-9(2)14-8-10-6-11(16-3)13(15)12(7-10)17-4/h6-7,9,14-15H,5,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMCXNHSXPRBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=C(C(=C1)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)